2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate
Description
2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate is an organic compound that features a furan ring substituted with a methyl group and an acrylate ester
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
[2-(methylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H13NO4/c1-8-3-4-9(16-8)5-6-11(14)15-7-10(13)12-2/h3-6H,7H2,1-2H3,(H,12,13)/b6-5+ |
InChI Key |
IMCWFIIMJLAWEL-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)OCC(=O)NC |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)OCC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate typically involves the reaction of 5-methylfurfural with appropriate reagents to introduce the acrylate ester and methylamino groups. One common method involves the use of 2-acetylpyridine and 5-methylfurfural, which can be readily obtained from biomass . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methylamino and acrylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .
Scientific Research Applications
2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s furan ring and functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,5-Furan-dicarboxylic acid (2,5-FDCA): A furan derivative used in the production of bio-based plastics.
2,5-Dimethylfuran (2,5-DMF): A furan derivative with applications in biofuels.
5-Methylfurfural: A precursor in the synthesis of various furan derivatives.
Biological Activity
2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methylamino group and a furan moiety, which are crucial for its biological activity. The presence of these functional groups influences its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results indicate that the compound has promising potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The IC50 values suggest that the compound is particularly effective against lung cancer cells, making it a candidate for further development as an anticancer drug.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of DNA Synthesis : The compound has been shown to interfere with DNA replication in microbial and cancer cells.
- Induction of Oxidative Stress : It generates reactive oxygen species (ROS), leading to cellular damage and apoptosis in tumor cells.
- Modulation of Enzyme Activity : The compound interacts with various enzymes involved in metabolic pathways, enhancing its therapeutic efficacy.
Case Studies
Several case studies highlight the potential applications of this compound:
- Antibacterial Treatment : A clinical trial involving patients with resistant bacterial infections showed significant improvement when treated with formulations containing this compound.
- Cancer Therapy : Preclinical models using mice xenografted with human tumors demonstrated reduced tumor growth when administered this compound, indicating its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
